molecular formula C13H17NO2 B13175145 (1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine

(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine

Cat. No.: B13175145
M. Wt: 219.28 g/mol
InChI Key: NJAZKODBXCPFTE-CYBMUJFWSA-N
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Description

(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound has a unique structure that makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including (1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine, often involves complex chemical reactions. One common method is the free radical cyclization cascade, which is an excellent technique for constructing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and higher yields .

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of benzofuran derivatives include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.

Scientific Research Applications

(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine is unique due to its specific structure, which imparts distinct biological activities and potential therapeutic applications. Its methoxy group and the specific arrangement of atoms contribute to its unique properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(1R)-1-(5-methoxy-1-benzofuran-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C13H17NO2/c1-8(2)13(14)12-7-9-6-10(15-3)4-5-11(9)16-12/h4-8,13H,14H2,1-3H3/t13-/m1/s1

InChI Key

NJAZKODBXCPFTE-CYBMUJFWSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC2=C(O1)C=CC(=C2)OC)N

Canonical SMILES

CC(C)C(C1=CC2=C(O1)C=CC(=C2)OC)N

Origin of Product

United States

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